molecular formula C20H23FN2O5S B2445172 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide CAS No. 922066-83-9

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide

Número de catálogo: B2445172
Número CAS: 922066-83-9
Peso molecular: 422.47
Clave InChI: WQQFSPIWVAJPRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN2O5S and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFSPIWVAJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide, with a molecular formula of C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S and a molecular weight of 404.48 g/mol. Its structure features a sulfonamide group attached to a 3-fluorobenzamide moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline core.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Orexin Receptor Modulation : Similar compounds have shown orexin receptor antagonism, which is associated with regulating sleep and energy homeostasis. This suggests potential applications in treating sleep disorders and metabolic conditions.
  • Anti-inflammatory Properties : Studies have indicated that derivatives of isoquinoline can inhibit pro-inflammatory cytokines, which could lead to therapeutic effects in conditions like chronic dermatitis .
  • Antitumor Activity : Some benzamide derivatives have demonstrated antitumor effects by inhibiting specific kinases involved in cancer progression. The unique structural characteristics of this compound may enhance its efficacy in targeting cancer cells .

In Vitro Studies

In vitro studies have revealed the following:

  • Cytokine Inhibition : The compound has shown effectiveness in reducing the release of inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, with EC50 values indicating moderate potency .
  • Cell Proliferation : Compounds similar to this one have inhibited cell proliferation in cancer models by targeting specific signaling pathways associated with tumor growth .

In Vivo Studies

In vivo studies using animal models have demonstrated:

  • Efficacy in Disease Models : The compound has been tested in models of chronic inflammation, showing a reduction in disease symptoms compared to control groups .
  • Bioavailability Challenges : While exhibiting promising biological activity, some studies report limitations regarding bioavailability and potency in higher species, necessitating further optimization of the compound's structure for enhanced therapeutic efficacy .

Case Study 1: Anti-inflammatory Effects

In a rat model of oxazolone-induced dermatitis, oral administration of a related compound demonstrated significant anti-inflammatory effects, with marked reductions in skin lesions and inflammation markers compared to untreated controls. This highlights the potential for clinical applications in dermatological conditions.

Case Study 2: Cancer Treatment

A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. One derivative showed substantial inhibition of cell proliferation driven by RET mutations, suggesting that modifications similar to those present in N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide could yield effective anticancer agents .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsYield Improvement Tips
Sulfonylation0–5°C, 2 h, CH2Cl2 solventUse excess chlorosulfonic acid
Amide CouplingEDCI (1.2 eq), DMAP (0.1 eq), 24 h RTAnhydrous DMF, nitrogen atmosphere
PurificationHPLC: 70% acetonitrile isocraticPre-purify via silica flash column

Q. Table 2: Analytical Benchmarks for Quality Control

TechniqueCritical ParametersAcceptable Criteria
¹H NMR400 MHz, DMSO-d6, 25°CNo unassigned peaks <5% intensity
HRMSESI+, resolution >30,000Mass error <2 ppm
HPLCC18 column, 254 nm detectionPurity ≥95% (area under curve)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.